molecular formula C20H22N4O B278835 5-ethyl-N-(3-isopropylphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

5-ethyl-N-(3-isopropylphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No.: B278835
M. Wt: 334.4 g/mol
InChI Key: OYENLEAZIFWJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-(3-isopropylphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as EIPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EIPPC belongs to the class of pyrazole derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anticancer effects.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(3-isopropylphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves its ability to interact with various cellular targets such as enzymes, receptors, and signaling pathways. This compound has been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the production of pro-inflammatory mediators and extracellular matrix remodeling. This compound also interacts with various receptors such as CB1, CB2, and TRPV1, which are involved in pain sensation and inflammation. This compound has been shown to activate the CB1 and CB2 receptors, leading to the inhibition of pain and inflammation. This compound also inhibits the activity of TRPV1, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduces the expression of COX-2 and MMP-9. This compound also inhibits the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. In vivo studies have shown that this compound reduces the paw edema and inflammatory cell infiltration in animal models of inflammation. This compound also reduces the mechanical and thermal hypersensitivity in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

5-ethyl-N-(3-isopropylphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments, such as its high potency, selectivity, and low toxicity. This compound can be easily synthesized and purified, and its biological activity can be easily measured using various assays such as ELISA, Western blot, and PCR. However, this compound also has some limitations for lab experiments, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. This compound also requires further studies to determine its long-term safety and efficacy in humans.

Future Directions

There are several future directions for the research on 5-ethyl-N-(3-isopropylphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. Firstly, further studies are needed to elucidate the exact molecular targets and signaling pathways of this compound in various diseases. Secondly, the pharmacokinetics and pharmacodynamics of this compound need to be further investigated to determine its optimal dosage and administration route. Thirdly, the safety and efficacy of this compound in human clinical trials need to be evaluated. Fourthly, the potential of this compound as a drug candidate for other diseases such as neurodegenerative disorders and cardiovascular diseases needs to be explored. Finally, the development of novel derivatives of this compound with improved bioavailability and potency could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 5-ethyl-N-(3-isopropylphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves the reaction of 3-isopropylphenylhydrazine with ethyl 2-chloro-4,5-dicyano-3-methoxypyrazine-6-carboxylate in the presence of a base, followed by the addition of 2-pyridinecarboxaldehyde and subsequent cyclization to form the final product. The purity and yield of this compound can be improved through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

5-ethyl-N-(3-isopropylphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neuropathic pain. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neuropathic pain research, this compound has been found to alleviate pain by reducing the expression of pain-related genes and inhibiting the activation of glial cells.

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

5-ethyl-N-(3-propan-2-ylphenyl)-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C20H22N4O/c1-4-18-17(13-22-24(18)19-10-5-6-11-21-19)20(25)23-16-9-7-8-15(12-16)14(2)3/h5-14H,4H2,1-3H3,(H,23,25)

InChI Key

OYENLEAZIFWJBY-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C(C)C

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C(C)C

Origin of Product

United States

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